molecular formula C14H15NO2 B15046304 ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate

ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate

Cat. No.: B15046304
M. Wt: 229.27 g/mol
InChI Key: TWLMCIKJOZPXIS-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate typically involves the reaction of indole derivatives with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of ethyl acrylate to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or copper may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .

Scientific Research Applications

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate, an indole derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an ethyl ester group and an indole moiety, contributing to its pharmacological properties.

The chemical formula for this compound is C13H15NO2. Its synthesis typically involves the reaction of indole derivatives with electrophiles. One common method utilizes 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate, catalyzed by indium(III) chloride under reflux conditions, following a nucleophilic addition-elimination mechanism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, particularly hepatocellular carcinoma cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase and subsequent activation of apoptotic pathways.

Key Findings:

  • Induces apoptosis through ROS generation.
  • Causes cell cycle arrest in G0/G1 phase.
  • Interacts with enzymes related to oxidative stress, such as NADPH oxidase 4 and Sirtuin 3.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, indicating potential use in developing new antimicrobial agents. The structural features of indole derivatives often enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study A (2020)Anticancer effectsInduced apoptosis in hepatocellular carcinoma cells via ROS.
Study B (2021)Antimicrobial propertiesEffective against multiple bacterial strains; potential for drug development.
Study C (2023)Mechanism of actionInvolvement in oxidative stress responses and enzyme interactions.

Structural Comparisons

This compound shares structural similarities with other indole derivatives, which may influence its biological activity:

Compound NameStructural FeaturesUnique Aspects
Ethyl (E)-3-(1-methylindol-3-yl)propanoateIndole core with a propanoate groupDifferent biological activity profiles
Methyl 3-(2-methylindol-3-yloxy)-butanoateIndole core with an ether linkagePotentially different pharmacological properties
Ethyl (E)-3-(1-methylindol-5-yloxy)-butanoateIndole core with an ether linkageVaried interactions with biological targets

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activities and therapeutic potential.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3

InChI Key

TWLMCIKJOZPXIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C

Origin of Product

United States

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